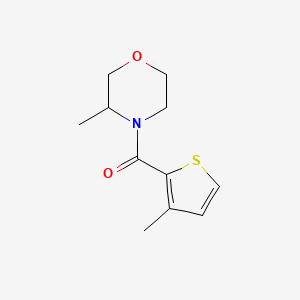
2-(cyclobutanecarbonyl)-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclobutanecarbonyl)-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases. This compound is known for its ability to interact with specific receptors in the body, which can lead to various physiological and biochemical effects. In
Mécanisme D'action
The mechanism of action of 2-(cyclobutanecarbonyl)-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide involves its interaction with specific receptors in the body. This compound has been found to bind to the sigma-1 receptor, which is a protein that is involved in various cellular processes. The binding of this compound to the sigma-1 receptor can lead to various physiological and biochemical effects, including the modulation of calcium signaling and the regulation of cellular stress responses.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(cyclobutanecarbonyl)-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide are diverse and complex. This compound has been found to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been found to modulate the release of neurotransmitters in the brain, which can lead to changes in behavior and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(cyclobutanecarbonyl)-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide in lab experiments is its ability to interact with specific receptors in the body, which can lead to various physiological and biochemical effects. This compound has been found to be a reliable and efficient way to study the sigma-1 receptor and its role in various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for the study of 2-(cyclobutanecarbonyl)-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide. One direction is the development of new analogs of this compound that have improved efficacy and reduced toxicity. Another direction is the study of the sigma-1 receptor and its role in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the potential use of this compound as a therapeutic agent for these diseases should be explored further. Overall, the study of 2-(cyclobutanecarbonyl)-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has the potential to lead to new insights into the treatment of various diseases and the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-(cyclobutanecarbonyl)-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide involves the reaction of cyclobutanone with N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide in the presence of a catalyst. This method has been used by various researchers, and it has been found to be a reliable and efficient way to produce this compound.
Applications De Recherche Scientifique
2-(cyclobutanecarbonyl)-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has been studied extensively in the scientific community due to its potential as a therapeutic agent. This compound has been found to interact with specific receptors in the body, which can lead to various physiological and biochemical effects. Some of the diseases that this compound has been studied for include cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
2-(cyclobutanecarbonyl)-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-17-15(19)14-9-12-5-2-3-6-13(12)10-18(14)16(20)11-7-4-8-11/h2-3,5-6,11,14H,4,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHCJYYIVQTKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2CN1C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclobutanecarbonyl)-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)



![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)


![3-Ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7511303.png)

